molecular formula C11H22N2O2 B11887088 1-Amino-1-[2-(tert-butoxycarbonylamino)ethyl]cyclobutane

1-Amino-1-[2-(tert-butoxycarbonylamino)ethyl]cyclobutane

Cat. No.: B11887088
M. Wt: 214.30 g/mol
InChI Key: PUMOACJUQWIUCL-UHFFFAOYSA-N
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Description

tert-Butyl (2-(1-aminocyclobutyl)ethyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, an aminocyclobutyl moiety, and an ethyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(1-aminocyclobutyl)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(1-aminocyclobutyl)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

tert-Butyl chloroformate+2-(1-aminocyclobutyl)ethanoltert-Butyl (2-(1-aminocyclobutyl)ethyl)carbamate+HCl\text{tert-Butyl chloroformate} + \text{2-(1-aminocyclobutyl)ethanol} \rightarrow \text{tert-Butyl (2-(1-aminocyclobutyl)ethyl)carbamate} + \text{HCl} tert-Butyl chloroformate+2-(1-aminocyclobutyl)ethanol→tert-Butyl (2-(1-aminocyclobutyl)ethyl)carbamate+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2-(1-aminocyclobutyl)ethyl)carbamate can undergo oxidation reactions, particularly at the aminocyclobutyl moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which can target the carbamate group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the tert-butyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Amines, alcohols, under mild heating or catalytic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the aminocyclobutyl moiety.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted carbamates with different nucleophiles.

Scientific Research Applications

Chemistry:

  • Used as a protecting group for amines in peptide synthesis.
  • Intermediate in the synthesis of more complex organic molecules.

Biology:

  • Potential use in the development of enzyme inhibitors.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Investigated for its potential as a prodrug, where the carbamate group can be cleaved to release the active drug.
  • Explored for its role in drug delivery systems.

Industry:

  • Utilized in the production of pharmaceuticals and agrochemicals.
  • Employed as a stabilizer in certain chemical formulations.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(1-aminocyclobutyl)ethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be cleaved under acidic conditions, releasing the free amine. This property is particularly useful in peptide synthesis, where selective deprotection is required. The compound can also interact with enzymes and other biological targets, potentially inhibiting their activity by forming stable carbamate adducts.

Comparison with Similar Compounds

  • tert-Butyl methyl (2-(methylamino)ethyl)carbamate
  • tert-Butyl (2-(methylamino)ethyl)carbamate
  • tert-Butyl (2-(aminocyclopropyl)ethyl)carbamate

Uniqueness:

  • The presence of the aminocyclobutyl moiety distinguishes tert-Butyl (2-(1-aminocyclobutyl)ethyl)carbamate from other similar compounds. This unique structure can impart different chemical and biological properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl N-[2-(1-aminocyclobutyl)ethyl]carbamate

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-7-11(12)5-4-6-11/h4-8,12H2,1-3H3,(H,13,14)

InChI Key

PUMOACJUQWIUCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1(CCC1)N

Origin of Product

United States

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